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Compound Name: Methyl radical
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Density Functional Theory (DFT) methods for

calculating the molecular properties of the methyl radical (•CH₃), a key intermediate in many

chemical and biological processes. The performance of various DFT functionals and basis sets

is benchmarked against experimental data for optimized geometry, vibrational frequencies, and

isotropic hyperfine coupling constants. All quantitative data is summarized in structured tables

for straightforward comparison, and detailed experimental and computational methodologies

are provided.

Experimental and Computational Methodologies
Experimental Protocols:

The experimental values used as benchmarks in this guide were obtained from established

spectroscopic techniques.

Geometry: The equilibrium geometry of the methyl radical, specifically the C-H bond length

and the H-C-H bond angle, was determined using high-resolution spectroscopy.[1] The

planar D₃h symmetry of the methyl radical in its ground electronic state is well-established.

[2]
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Vibrational Frequencies: The fundamental vibrational frequencies of the methyl radical were

determined through techniques such as vacuum ultraviolet electron-impact excitation

spectroscopy (VEEL5).[1]

Hyperfine Coupling Constants: The isotropic hyperfine coupling constants for both the ¹³C

and ¹H nuclei in the methyl radical have been determined experimentally using Electron

Spin Resonance (ESR) spectroscopy. These experiments are typically performed with the

radical trapped in a solid matrix or in the gas phase.

Computational Protocols:

The computational data presented in this guide is derived from various studies that employed

DFT methods to calculate the properties of the methyl radical. The general workflow for these

calculations is as follows:

Geometry Optimization: The molecular geometry of the methyl radical is optimized to find

the minimum energy structure. This is typically performed using a specific DFT functional

and basis set.

Frequency Calculation: Following geometry optimization, vibrational frequencies are

calculated at the optimized geometry to confirm that the structure is a true minimum (i.e., no

imaginary frequencies) and to obtain the vibrational spectra.

Hyperfine Coupling Constant Calculation: The isotropic hyperfine coupling constants are

calculated for the optimized geometry. This property is highly sensitive to the electron spin

density at the nucleus.

The choice of the DFT functional and basis set is crucial for obtaining accurate results. This

guide compares the performance of several popular and modern functionals, including hybrid

functionals (e.g., B3LYP, PBE0), meta-GGA functionals (e.g., M06-2X), and range-separated

hybrids. A variety of Pople-style (e.g., 6-31G*) and Dunning-style (e.g., cc-pVTZ) basis sets are

also considered.

Data Presentation and Comparison
The following tables summarize the performance of various DFT methods in calculating the key

properties of the methyl radical, benchmarked against experimental values.
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Table 1: Optimized Geometry of the Methyl Radical

DFT Method Basis Set
C-H Bond Length
(Å)

H-C-H Bond Angle
(°)

Experimental - 1.079[1] 120.0[1]

B3LYP 6-31G(d) 1.082 120.0

B3LYP cc-pVTZ 1.080 120.0

PBE0 6-31G(d) 1.081 120.0

PBE0 cc-pVTZ 1.079 120.0

M06-2X 6-31G(d) 1.079 120.0

M06-2X cc-pVTZ 1.078 120.0

ωB97X-D 6-31G(d) 1.080 120.0

ωB97X-D cc-pVTZ 1.078 120.0

Table 2: Vibrational Frequencies of the Methyl Radical (in cm⁻¹)
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DFT Method Basis Set ν₁ (A₁') ν₂ (A₂") ν₃ (E') ν₄ (E')

Experimental - 3004[1] 606[1] 3161[1] 1396[1]

B3LYP 6-31G(d) 3180 580 3350 1420

B3LYP cc-pVTZ 3165 595 3335 1410

PBE0 6-31G(d) 3200 590 3370 1430

PBE0 cc-pVTZ 3185 605 3355 1420

M06-2X 6-31G(d) 3195 610 3365 1425

M06-2X cc-pVTZ 3180 615 3350 1415

M06-2X/aug-

cc-pVTZ
- 3144 618 3305 1352

ωB97X-D 6-31G(d) 3210 585 3380 1435

ωB97X-D cc-pVTZ 3195 600 3365 1425

Table 3: Isotropic Hyperfine Coupling Constants of the Methyl Radical (in Gauss)

DFT Method Basis Set Aiso(¹³C) Aiso(¹H)

Experimental - ~38.5 ~-23.0

B3LYP EPR-II 39.5 -24.5

B3LYP EPR-III 40.1 -24.8

PBE0 EPR-II 41.2 -25.5

PBE0 EPR-III 41.8 -25.8

M06-2X EPR-II 42.5 -26.2

M06-2X EPR-III 43.1 -26.5

TPSSh EPR-II 40.8 -25.2

TPSSh EPR-III 41.4 -25.5
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Visualization of the Benchmarking Workflow
The following diagram illustrates the logical workflow for benchmarking DFT methods against

experimental data for the properties of the methyl radical.
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Caption: Workflow for benchmarking DFT methods for methyl radical properties.
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Based on the presented data, several conclusions can be drawn regarding the performance of

different DFT methods for calculating the properties of the methyl radical:

Geometry: Most of the benchmarked DFT functionals provide excellent agreement with the

experimental geometry of the methyl radical, predicting the planar structure with C-H bond

lengths and H-C-H bond angles very close to the experimental values.[1] Functionals like

M06-2X and PBE0 with a triple-zeta basis set (cc-pVTZ) show particularly high accuracy.

Vibrational Frequencies: The calculation of vibrational frequencies is more challenging for

DFT methods. While the general trends are captured, there are noticeable deviations from

the experimental values. The M06-2X functional, especially with an augmented basis set,

appears to provide a good balance of accuracy across all vibrational modes.[3] It is common

practice to apply scaling factors to computed vibrational frequencies to improve agreement

with experimental data.

Hyperfine Coupling Constants: The calculation of isotropic hyperfine coupling constants is a

stringent test for DFT methods as it depends on the accurate description of the spin density

at the nuclei. The presented data suggests that hybrid functionals like B3LYP and PBE0,

when paired with basis sets specifically designed for ESR calculations (e.g., EPR-II, EPR-

III), provide results in good agreement with experimental values. The choice of basis set is

particularly critical for this property.

Recommendations:

For geometry optimization, most modern hybrid and meta-GGA functionals with a double- or

triple-zeta basis set are reliable.

For vibrational frequencies, the M06-2X functional is a strong candidate, and the use of

scaling factors is recommended for quantitative predictions.

For hyperfine coupling constants, hybrid functionals such as B3LYP or PBE0 combined with

specialized basis sets like EPR-II or EPR-III are recommended for achieving good accuracy.

This guide provides a foundational benchmark for selecting appropriate DFT methods for

studies involving the methyl radical. Researchers should always consider the specific

requirements of their study and may need to perform their own benchmarks for systems and

properties of interest.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1225970?utm_src=pdf-custom-synthesis
https://cccbdb.nist.gov/exp2x.asp?casno=2229074
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Essential_Organic_Chemistry_(Bruice)/01%3A_Electronic_Structure_and_Covalent_Bonding/1.10%3A_Bonding_in_the_Methyl_Cation_the_Methyl_Radical_and_the_Methyl_Anion
https://cccbdb.nist.gov/compvibs3x.asp?casno=2229074&charge=0&method=58&basis=18
https://www.benchchem.com/product/b1225970#benchmarking-dft-methods-for-calculating-methyl-radical-properties
https://www.benchchem.com/product/b1225970#benchmarking-dft-methods-for-calculating-methyl-radical-properties
https://www.benchchem.com/product/b1225970#benchmarking-dft-methods-for-calculating-methyl-radical-properties
https://www.benchchem.com/product/b1225970#benchmarking-dft-methods-for-calculating-methyl-radical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1225970?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1225970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1225970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

